molecular formula C9H7BrO4 B2658716 4-Bromo-3-(methoxycarbonyl)benzoic acid CAS No. 41684-08-6

4-Bromo-3-(methoxycarbonyl)benzoic acid

Cat. No.: B2658716
CAS No.: 41684-08-6
M. Wt: 259.055
InChI Key: JZKLLJIVSIUAJD-UHFFFAOYSA-N
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Description

4-Bromo-3-(methoxycarbonyl)benzoic acid (CAS 41684-08-6) is a high-purity benzoic acid derivative of significant value in organic and medicinal chemistry research. This compound, with a molecular formula of C 9 H 7 BrO 4 and a molecular weight of 259.05 g/mol, serves as a versatile bifunctional building block . Its distinct structure features both a carboxylic acid and a protected methyl ester group, allowing for sequential and selective functionalization . The bromine substituent makes it a pivotal intermediate in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, enabling the construction of complex biaryl systems or the introduction of nitrogen-containing heterocycles often found in active pharmaceutical ingredients (APIs) . Furthermore, the molecule can be readily functionalized at the carboxylic acid group to form amides or esters, or the methyl ester can be hydrolyzed back to the corresponding diacid, providing multiple synthetic handles for structural diversification . It is supplied with a guaranteed purity of ≥98% . Researchers should handle this material with appropriate precautions, as it may be harmful if swallowed and cause skin and serious eye irritation . This product is intended for research and further manufacturing applications only. It is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-methoxycarbonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKLLJIVSIUAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41684-08-6
Record name 4-bromo-3-(methoxycarbonyl)benzoic acid
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Synthetic Methodologies and Process Development for 4 Bromo 3 Methoxycarbonyl Benzoic Acid

Established Synthetic Routes and Reaction Pathways

The synthesis of 4-Bromo-3-(methoxycarbonyl)benzoic acid, a substituted aromatic compound with distinct functional groups, can be approached through several strategic pathways. The selection of a particular route often depends on the availability of starting materials, desired yield, and regiochemical control. Methodologies primarily involve the strategic introduction of the bromine atom and the differential manipulation of the two carboxyl groups.

Bromination Strategies for Precursors

A key step in the synthesis is the introduction of the bromine atom onto the aromatic ring at the desired position. This is typically achieved by the bromination of a suitable precursor, such as a derivative of 3-methylbenzoic acid or 3-carboxybenzoic acid. The choice of bromination technique is critical to ensure the correct regioselectivity.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the context of synthesizing this compound, this method involves treating a precursor with an electrophilic bromine source. Aromatic compounds typically undergo substitution reactions, requiring a strong electrophile. libretexts.org The reaction of benzene (B151609) with bromine requires a Lewis acid catalyst like ferric bromide (FeBr₃) or aluminum bromide (AlBr₃) to generate a more potent electrophile. youtube.commasterorganicchemistry.com

However, the directing effects of the substituents already present on the aromatic ring are paramount. Both the carboxylic acid (-COOH) and the methoxycarbonyl (-COOCH₃) groups are electron-withdrawing and act as meta-directors. youtube.comreddit.com Consequently, attempting a direct electrophilic bromination on a precursor like 3-(methoxycarbonyl)benzoic acid would direct the incoming bromine atom to the 5-position, relative to the existing groups, rather than the desired 4-position. Therefore, direct EAS bromination of the immediate precursor is not a viable primary route for obtaining the target compound. Instead, EAS is more strategically employed on precursors where the directing groups favor or allow for bromination at the target position, often as part of a multi-step sequence.

Reagent SystemCatalystRole of CatalystTypical Product from Benzoic Acid
Br₂FeBr₃Polarizes Br₂ to create a stronger electrophile (Br⁺)m-Bromobenzoic acid youtube.com
Br₂AlBr₃Similar to FeBr₃, activates the bromine moleculem-Bromobenzoic acid masterorganicchemistry.com

Radical bromination offers a different approach, targeting benzylic positions—the carbon atoms directly attached to the aromatic ring. libretexts.org This method, known as the Wohl-Ziegler reaction, is highly selective for the weaker C-H bonds found at benzylic sites due to the resonance stabilization of the resulting benzylic radical. libretexts.orgwikipedia.org The reagent of choice for this transformation is N-bromosuccinimide (NBS), which provides a low, constant concentration of bromine (Br₂), thus suppressing competitive electrophilic addition to any double bonds. masterorganicchemistry.comyoutube.com The reaction is typically initiated by light (photochemical reaction) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.orggoogle.com

This technique is not used to directly brominate the aromatic ring itself but is invaluable for functionalizing a precursor. For example, a common strategy involves the side-chain bromination of a methyl-substituted precursor, such as methyl 4-methyl-3-methoxybenzoate. google.com The resulting bromomethyl group can then be further transformed in subsequent synthetic steps. Industrial processes have been developed that utilize photochemical reactions with NBS in solvents like chlorobenzene (B131634) or certain carboxylic esters, avoiding more toxic solvents like carbon tetrachloride. google.comgoogle.com While electronegative substituents on the ring can sometimes hinder the reaction, this method remains a key strategy for preparing bromomethyl aromatics. google.com

ReagentInitiatorSolvent(s)Position Targeted
N-Bromosuccinimide (NBS)Light (hν) or AIBNCarbon tetrachloride (CCl₄), ChlorobenzeneBenzylic (side-chain) C-H bond libretexts.orgwikipedia.orggoogle.com
N-Bromosuccinimide (NBS)Benzoyl PeroxideEthyl Acetate (B1210297), Methyl AcetateBenzylic (side-chain) C-H bond google.com

Esterification Protocols (e.g., of 4-bromo-3-carboxybenzoic acid)

Esterification is a crucial step for creating the methyl ester functionality. This can be performed on a precursor like 4-bromo-3-carboxybenzoic acid (4-bromoisophthalic acid). The classic method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol (methanol, in this case) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

More recently, N-bromosuccinimide (NBS) has been reported as a highly efficient and selective catalyst for the direct esterification of both aryl and alkyl carboxylic acids under mild, metal-free conditions. mdpi.com This method involves stirring the carboxylic acid, alcohol, and a catalytic amount of NBS at a moderate temperature (e.g., 70 °C). mdpi.com The procedure is tolerant to air and moisture and allows for simple isolation of the ester product. mdpi.com This dual role of NBS, acting as a reagent for radical bromination and a catalyst for esterification, highlights its versatility in organic synthesis. mdpi.comorganic-chemistry.org

Hydrolysis of Methyl Ester Functionality

Selective hydrolysis is a key strategy when starting from a symmetrically substituted precursor, such as dimethyl 4-bromobenzene-1,3-dicarboxylate. To obtain the target mono-acid, one of the two methyl ester groups must be selectively cleaved while leaving the other intact. This is typically achieved through saponification using a stoichiometric amount of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a mixed solvent system like methanol (B129727) and water. chemspider.com

The reaction is carefully controlled by limiting the amount of base used to approximately one equivalent. After the reaction, acidification with a strong acid like hydrochloric acid (HCl) protonates the resulting carboxylate salt to yield the desired carboxylic acid. chemspider.com Careful monitoring of the reaction progress is essential to prevent di-hydrolysis, which would yield the dicarboxylic acid.

Multi-Step Synthetic Sequences (e.g., involving nitration, hydrogenation, diazotization)

For complex aromatic substitutions where direct methods fail to provide the correct regiochemistry, multi-step sequences are employed. A powerful strategy for introducing a bromine atom at a specific position involves the Sandmeyer reaction, which proceeds through a diazonium salt intermediate.

A plausible, though lengthy, route could begin with a precursor like 3-methyl-4-nitrotoluene. The synthesis would proceed through the following key transformations:

Oxidation : The methyl group at the 1-position is oxidized to a carboxylic acid.

Esterification : The newly formed carboxylic acid is converted to its methyl ester.

Reduction : The nitro group is reduced to an amino group (-NH₂) using reagents like tin(II) chloride or catalytic hydrogenation.

Diazotization : The amino group is converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HBr) at low temperatures.

Sandmeyer Reaction : The diazonium salt is subsequently treated with a copper(I) bromide (CuBr) solution, which displaces the diazonium group with a bromine atom, yielding the desired bromo-substituted aromatic ring. This sequence provides excellent regiochemical control, as the position of the bromine atom is dictated by the initial position of the nitro group. A similar multi-step synthesis is used to prepare 2-Bromo-3-methylbenzoic acid from p-nitrotoluene, showcasing the utility of nitration and diazotization in controlling substituent placement. orgsyn.org

Reaction Conditions and Parameter Optimization

The efficiency of the synthesis of this compound is highly dependent on the precise control of several key parameters. These include the selection of an appropriate solvent, management of reaction temperature, application of a suitable catalyst, and analysis of stoichiometric ratios between reactants.

Solvent Selection and Effects

The choice of solvent plays a critical role in the synthesis of halogenated aromatic compounds like this compound. Solvents not only provide a medium for the reaction but also influence reaction rates and product yields. Chlorobenzene is a commonly utilized solvent, particularly in bromination reactions that proceed via a radical mechanism. google.com Its inert nature and suitable boiling point allow for effective temperature control under reflux conditions.

Other solvents such as ethanol, dimethylformamide (DMF), and acetonitrile (B52724) are also employed, depending on the specific synthetic route. For instance, in reactions involving nucleophilic substitution, polar aprotic solvents like DMF or acetonitrile can be advantageous. Ethanol, a polar protic solvent, is often used in purification steps like recrystallization. The selection is often a balance between solubility of the reactants, the reaction mechanism, and the ease of removal after the reaction is complete.

Table 1: Effects of Different Solvents on Synthesis
SolventTypical Reaction TypeKey AdvantagesReference
ChlorobenzeneRadical BrominationInert, suitable boiling point for reflux. google.com
EthanolPurification (Recrystallization)Good solubility for crude product at high temperatures and poor solubility at low temperatures.
DMFNucleophilic SubstitutionPolar aprotic, can accelerate reaction rates. rsc.org
AcetonitrileOxidation ReactionsEffective solvent for oxidizing agents like Oxone. orgsyn.org

Temperature Control and Reflux Conditions

Temperature is a critical parameter that directly influences the rate and selectivity of the synthesis. Many synthetic procedures for related brominated benzoic acid derivatives are carried out under reflux conditions, which involves heating the reaction mixture to its boiling point and condensing the vapors back into the flask. google.com This technique allows the reaction to be maintained at a constant and elevated temperature for extended periods without loss of solvent.

For instance, photochemical bromination reactions are often conducted at temperatures ranging from -10°C to 120°C, with a more specific range of 0°C to 80°C proving sufficient in many cases. google.com Precise temperature control is essential to minimize the formation of by-products and ensure the desired product is obtained in high yield.

Catalyst Application

Catalysts are frequently employed to enhance the rate and selectivity of the reactions leading to this compound and its precursors. The choice of catalyst depends on the specific transformation being performed.

Iron(III) Chloride (FeCl₃): This Lewis acid is a classic catalyst for electrophilic aromatic bromination reactions.

Acid Catalysts: Strong acids are used in esterification reactions, a common step in the synthesis of this compound.

Palladium Catalysts: Palladium complexes are highly effective in cross-coupling reactions, which could be a potential route for introducing substituents onto the aromatic ring. researchgate.net

Copper(I) Chloride (CuCl): Copper catalysts, often used in the form of CuSO₄ in conjunction with a reducing agent like sodium ascorbate, are pivotal in "click chemistry" reactions, such as the formation of triazoles from azides and alkynes. rsc.org This type of reaction could be employed in syntheses starting from precursors of this compound.

Stoichiometric Ratio Analysis

The molar ratio of reactants is a fundamental aspect of process optimization. In the synthesis of related compounds, such as the bromination of methyl 4-methyl-3-methoxybenzoate using N-bromosuccinimide (NBS), the molar ratio is typically controlled to be between 1:0.9 and 1:1.5. google.comgoogle.com A more preferred range is often between 1:1.0 and 1:1.2 to ensure efficient conversion of the starting material while minimizing the use of excess brominating agent. google.comgoogle.com Careful control of stoichiometry is crucial for maximizing product yield and minimizing the formation of impurities that can complicate purification.

Table 2: Stoichiometric Ratios in Bromination Reactions
Reactant 1Reactant 2Typical Molar Ratio (Reactant 1:Reactant 2)Preferred Molar Ratio (Reactant 1:Reactant 2)Reference
Methyl 4-methyl-3-methoxybenzoateN-bromosuccinimide (NBS)1 : (0.9 to 1.5)1 : (1.0 to 1.2) google.comgoogle.com

Purification and Isolation Techniques

Following the chemical synthesis, the crude product must be purified to remove unreacted starting materials, by-products, and other impurities. Effective purification is essential to achieve the high-purity compound required for subsequent applications.

Recrystallization Methods

Recrystallization is a primary technique for the purification of solid organic compounds, including derivatives of benzoic acid. slideshare.net This method relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. scribd.com

The process typically involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble. youtube.com Water is a common and effective solvent for the recrystallization of benzoic acid derivatives due to their significantly higher solubility in hot water compared to cold water. scribd.comyoutube.com As the saturated solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. slideshare.net Impurities that are either more soluble or present in smaller amounts remain in the solution. scribd.com The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. youtube.com For some derivatives, solvent mixtures, such as n-heptane/ethyl acetate, are used to achieve optimal purification. google.com

Column Chromatography Applications

Column chromatography is a critical purification technique employed in the synthesis of this compound to isolate the target compound from unreacted starting materials, reagents, and reaction byproducts. This method leverages the differential adsorption of components in a mixture onto a stationary phase, allowing for their separation as a mobile phase passes through.

In typical laboratory-scale purifications of this compound and analogous compounds, silica (B1680970) gel is the most commonly used stationary phase due to its polarity and effectiveness in separating aromatic carboxylic acids and their esters. The mobile phase, or eluent, is carefully selected to achieve optimal separation. A gradient of solvents, often starting with a non-polar solvent and gradually increasing the polarity, is employed. For instance, a common mobile phase system is a mixture of hexane (B92381) and ethyl acetate. The process would begin with a higher ratio of hexane, and the proportion of ethyl acetate is progressively increased to elute the more polar components.

The separation process is monitored by techniques such as thin-layer chromatography (TLC) to identify the fractions containing the desired product. Once the fractions containing pure this compound are collected, the solvent is removed, typically under reduced pressure, to yield the purified solid. The effectiveness of column chromatography is crucial for achieving the high purity levels (often >98%) required for subsequent synthetic steps or for analytical characterization.

Filtration and Vacuum Drying

Following synthesis and initial purification steps, filtration is a fundamental technique for the isolation of solid this compound from the reaction mixture or crystallization solvent. The choice of filtration method depends on the scale of the operation. In a laboratory setting, Büchner funnel filtration under vacuum is commonly employed to efficiently separate the solid product from the liquid phase. For larger, industrial-scale processes, more advanced filtration systems are utilized.

After filtration, the isolated solid, often referred to as a filter cake, will still contain residual solvent. Vacuum drying is a standard and effective method to remove these remaining volatiles. The filter cake is placed in a vacuum oven, where the pressure is reduced, lowering the boiling point of the solvent and facilitating its evaporation at a temperature below its atmospheric boiling point. This is particularly important for thermally sensitive compounds. The drying process is continued until a constant weight is achieved, indicating that all the solvent has been removed. Proper drying is essential to obtain a pure, free-flowing solid product and to ensure accurate yield calculations.

Scale-Up Considerations and Industrial Process Development

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that require careful consideration and process optimization. Key objectives in scale-up include ensuring process safety, maximizing efficiency and yield, minimizing costs, and maintaining product quality and consistency.

Efficiency and Yield Optimization

Optimizing the efficiency and yield of the synthesis of this compound on an industrial scale is paramount for economic viability. This involves a multi-faceted approach to process development.

Key Optimization Parameters:

ParameterDescriptionImpact on Efficiency and Yield
Reactant Stoichiometry The molar ratio of reactants is fine-tuned to ensure complete conversion of the limiting reagent while minimizing the use of excess, costly reagents.Proper stoichiometry drives the reaction to completion, maximizing product formation and reducing the need for extensive purification to remove unreacted starting materials.
Reaction Temperature The temperature profile of the reaction is carefully controlled.Optimal temperature ensures a sufficient reaction rate without promoting the formation of degradation products or side reactions, thus improving selectivity and yield.
Solvent Selection The choice of solvent is critical and is based on factors such as reactant and product solubility, boiling point, and ease of removal.An appropriate solvent can enhance reaction rates, facilitate product isolation, and be recycled to reduce costs and environmental impact.
Catalyst Loading and Activity For catalyzed reactions, the amount and activity of the catalyst are optimized.Minimizing catalyst loading without compromising reaction time reduces costs, while a highly active and selective catalyst improves conversion and minimizes byproducts.
Work-up and Isolation Procedures The methods for quenching the reaction, extracting the product, and isolating the final solid are streamlined.Efficient work-up procedures minimize product loss during these steps, directly impacting the overall isolated yield.

A successful industrial process for a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was developed using inexpensive starting materials and was successfully scaled up to approximately a 70 kg/batch with a total yield of 24% over six steps. researchgate.net This demonstrates that with careful optimization, multi-step syntheses of complex brominated benzoic acid derivatives can be made practical for large-scale production. researchgate.net

Minimization of Impurity Formation (e.g., dibromo impurities)

The formation of impurities, particularly over-brominated species such as dibromo impurities, is a significant concern during the synthesis of this compound. These impurities can be difficult to separate from the desired product and can impact the quality and yield of subsequent reactions.

Strategies to minimize the formation of dibromo impurities include:

Control of Brominating Agent Stoichiometry: Precise control over the amount of the brominating agent is crucial. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will increase the likelihood of a second bromination event.

Reaction Conditions: The reaction temperature and time are carefully optimized. Lower temperatures and shorter reaction times can often favor the formation of the mono-brominated product.

Mode of Addition: The slow, controlled addition of the brominating agent to the reaction mixture can help to maintain a low instantaneous concentration of the brominating species, thereby reducing the rate of the second bromination reaction.

Catalyst Selection: In cases where a catalyst is used, its nature and concentration can influence the selectivity of the bromination.

In the synthesis of related brominated compounds, it has been observed that careful control of reaction conditions is key to achieving high selectivity. For example, in the bromination of some aromatic compounds, the choice of solvent and the presence of specific catalysts can significantly influence the product distribution.

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering several advantages over traditional batch processing, particularly for industrial-scale production. nih.govpolimi.it The application of continuous flow reactors in the synthesis of this compound could provide significant benefits. europa.eu

In a continuous flow system, reactants are pumped through a series of tubes or channels where they mix and react. polimi.it The reaction conditions, such as temperature, pressure, and residence time, can be precisely controlled. europa.eu

Advantages of Continuous Flow Reactors:

AdvantageDescription
Enhanced Heat Transfer The high surface-area-to-volume ratio of flow reactors allows for efficient heat exchange, enabling better control of exothermic reactions and preventing the formation of hot spots that can lead to side reactions. europa.eu
Improved Safety The small reaction volumes at any given time minimize the risks associated with handling hazardous reagents and energetic reactions. europa.eu
Increased Efficiency and Yield Precise control over reaction parameters often leads to higher yields, improved selectivity, and reduced byproduct formation. nih.gov
Scalability Scaling up production in a continuous flow system is often simpler than in batch processing, as it can be achieved by running the reactor for longer periods or by "numbering up" (using multiple reactors in parallel). nih.gov
Automation Flow chemistry systems are well-suited for automation, allowing for continuous operation with minimal manual intervention. europa.eu

While specific examples of the synthesis of this compound in a continuous flow reactor are not widely reported in the available literature, the principles of flow chemistry have been successfully applied to a wide range of organic transformations, including those involving hazardous reagents and highly exothermic reactions. nih.govpolimi.it The potential for improved safety, efficiency, and scalability makes continuous flow technology a promising avenue for the industrial production of this and other related chemical intermediates.

Chemical Reactivity and Transformation Studies of 4 Bromo 3 Methoxycarbonyl Benzoic Acid

Reactivity Profile of Key Functional Groups

The chemical behavior of 4-Bromo-3-(methoxycarbonyl)benzoic acid is a composite of the reactivities of its constituent functional groups. The carboxylic acid and the methyl ester groups are the primary sites for the transformations discussed herein.

Carboxylic Acid Moiety (-COOH)

The carboxylic acid group is a versatile functional group that can undergo a variety of reactions, including esterification, amide formation, and reduction.

The carboxylic acid group of this compound can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. This is an equilibrium reaction, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed.

A typical procedure involves dissolving the benzoic acid derivative in the alcohol (e.g., ethanol) and adding a catalytic amount of a strong acid like sulfuric acid (H₂SO₄). The mixture is then heated to reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by extraction and purified by recrystallization or chromatography.

Table 1: Representative Conditions for Fischer Esterification

Reactant Reagent Catalyst Solvent Temperature

It is important to note that while this is a general procedure, specific reaction times and yields would be dependent on the particular alcohol used and the precise reaction conditions.

The carboxylic acid can be coupled with amines or alcohols to form amides and esters, respectively. These reactions typically require the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents. Common reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine or an alcohol. The choice of coupling reagent, solvent, and reaction temperature can be optimized to achieve high yields and purity of the desired amide or ester.

Table 2: Common Coupling Reagents for Amide and Ester Formation

Coupling Reagent Additive Typical Solvent
DCC DMAP CH₂Cl₂
EDC HOBt, NHS DMF, CH₂Cl₂
HATU DIPEA DMF

The electron-withdrawing nature of the bromo and methoxycarbonyl groups on the aromatic ring can influence the reactivity of the carboxylic acid in these coupling reactions.

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being a common choice. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The initial reduction yields an aluminum alkoxide intermediate, which is then hydrolyzed in a separate workup step, usually with the addition of water and acid, to liberate the primary alcohol. It is important to note that LiAlH₄ is a very reactive reagent and will also reduce the methoxycarbonyl group.

Selective reduction of a carboxylic acid in the presence of an ester is challenging. Borane (BH₃), often used as a complex with THF (BH₃·THF), is a reagent that can selectively reduce carboxylic acids to alcohols in the presence of many other functional groups, including esters.

Stopping the reduction at the aldehyde stage is generally difficult as aldehydes are more reactive towards reducing agents than carboxylic acids. However, specialized methods and reagents have been developed for this partial reduction, although they are not as common.

Table 3: Reducing Agents for Carboxylic Acids

Reducing Agent Product Typical Solvent
LiAlH₄ Primary Alcohol THF, Diethyl ether

Methoxycarbonyl Moiety (-COOCH₃)

The methyl ester group also has a characteristic set of reactions, with hydrolysis being a primary example.

The methoxycarbonyl group can be hydrolyzed back to a carboxylic acid under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is typically carried out by heating the mixture in a solvent like water or a water/alcohol mixture. The initial product is the carboxylate salt, which is then protonated by the addition of a strong acid in a separate workup step to yield the carboxylic acid. This process is effectively irreversible because the final deprotonation of the carboxylic acid by the base drives the equilibrium.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The ester is heated with a large excess of water in the presence of a strong acid catalyst. This is an equilibrium process, and the use of a large excess of water is necessary to drive the reaction towards the formation of the carboxylic acid and methanol (B129727).

Reduction to Alcohols

The reduction of this compound involves the transformation of its two carbonyl-containing functional groups: the carboxylic acid and the methyl ester. The selective or complete reduction to the corresponding alcohols can be achieved using various reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the carboxylic acid and the ester functionalities to primary alcohols, yielding (4-bromo-3-(hydroxymethyl)phenyl)methanol.

Milder reagents, such as sodium borohydride (B1222165) (NaBH₄), are typically used for the reduction of aldehydes and ketones and are generally unreactive towards carboxylic acids and esters under standard conditions. However, the reactivity of NaBH₄ can be enhanced. For instance, the NaBH₄–Br₂ system in refluxing tetrahydrofuran (THF) has been shown to be effective for the direct reduction of various benzoic acids to their corresponding benzyl (B1604629) alcohols, with yields ranging from 60.6% to 90.1%. sci-hub.seresearchgate.net This method presents a convenient alternative to stronger hydrides. sci-hub.seresearchgate.net

Another approach to achieve selectivity is through the activation of the carboxylic acid group. The carboxylic acid can be converted into a more reactive intermediate, such as a mixed anhydride (B1165640), which can then be reduced by a mild reducing agent like sodium borohydride. nih.gov This chemoselective method allows for the reduction of the carboxylic acid in the presence of other less reactive carbonyl groups, which could be applied to selectively reduce the -COOH group of this compound while leaving the ester group intact, yielding methyl 4-bromo-3-(hydroxymethyl)benzoate.

Table 1: Reduction Reactions of this compound
Reagent/SystemFunctional Group(s) ReducedProductTypical Conditions
Lithium aluminum hydride (LiAlH₄)Carboxylic acid and Ester(4-bromo-3-(hydroxymethyl)phenyl)methanolAnhydrous ether or THF
Sodium borohydride (NaBH₄) / Bromine (Br₂)Carboxylic acidMethyl 4-bromo-3-(hydroxymethyl)benzoateRefluxing THF sci-hub.se
1. Mixed anhydride formation 2. Sodium borohydride (NaBH₄)Carboxylic acid (selectively)Methyl 4-bromo-3-(hydroxymethyl)benzoateLow temperature (-15°C) nih.gov

Aryl Bromide Moiety (-Br)

The bromine atom attached to the aromatic ring is a key site for a variety of chemical transformations, enabling the introduction of diverse functional groups through substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) reactions on aryl halides are generally challenging and require specific conditions. nih.gov The reactivity of the aryl bromide in this compound towards nucleophiles is influenced by the electronic nature of the other substituents on the benzene (B151609) ring. The presence of two electron-withdrawing groups, the carboxylic acid (-COOH) and the methoxycarbonyl (-COOCH₃), particularly at positions ortho and para to the leaving group (bromide), would be required to significantly activate the ring for a classical SNAr addition-elimination mechanism. nih.gov In this specific molecule, these groups are meta and ortho, respectively, providing some activation.

However, for many nucleophiles, harsh reaction conditions or metal catalysis (e.g., copper-catalyzed Rosenmund–von Braun reaction for cyanation with KCN) are often necessary to displace the bromide. Direct substitution with nucleophiles like ammonia (B1221849) (NH₃) or Grignard reagents is typically not feasible without a catalyst, as the SNAr pathway is energetically unfavorable. nih.gov Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, can occur under strongly basic conditions but may lead to a mixture of regioisomers.

The aryl bromide moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is a prominent example. youtube.comyoutube.com

In a typical Suzuki-Miyaura reaction, this compound can be reacted with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium(0) catalyst and a base. This reaction would replace the bromine atom with the organic group from the boronic acid, yielding a biaryl or vinyl-substituted benzoic acid derivative. The general applicability of this reaction allows for the synthesis of a diverse library of compounds. nih.gov

Table 2: Suzuki-Miyaura Coupling of this compound
ComponentRoleExample
This compoundAryl Halide Substrate-
Organoboron ReagentCoupling PartnerPhenylboronic acid (C₆H₅B(OH)₂)
Palladium CatalystCatalystPd(PPh₃)₄ (Palladium(0))
BaseActivatorNa₂CO₃, K₂CO₃, or Cs₂CO₃
SolventReaction MediumToluene, Dioxane, or DMF/Water

Aromatic Ring Reactivity

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The regiochemical outcome of such reactions on this compound is determined by the cumulative directing effects of the existing substituents.

The substituents present are:

-Br (Bromo) : Deactivating, ortho-, para-director.

-COOH (Carboxyl) : Deactivating, meta-director.

-COOCH₃ (Methoxycarbonyl) : Deactivating, meta-director.

All three groups are deactivating, making the ring less reactive towards electrophiles than benzene itself. masterorganicchemistry.com To predict the site of substitution, we must consider the directing effects relative to each group's position. The available positions for substitution are C2, C5, and C6.

Position C2 : Ortho to -COOCH₃, meta to -Br, and meta to -COOH. This position is strongly deactivated.

Position C5 : Meta to -COOCH₃, ortho to -Br, and para to -COOH. The ortho-directing effect of the bromine and the meta-directing (relative to itself) effect of the carboxyl group align to favor this position.

Position C6 : Para to -Br, meta to -COOCH₃, and ortho to -COOH. This position is strongly deactivated by the two adjacent electron-withdrawing groups.

Therefore, the most likely position for an incoming electrophile is C5, which is ortho to the bromine atom and meta to the two carbonyl-containing groups. For example, nitration of 4-bromobenzoic acid with a mixture of nitric and sulfuric acid yields 4-bromo-3-nitrobenzoic acid. quora.comquora.com Applying this logic to this compound, nitration would be expected to introduce a nitro group at the C5 position, yielding 4-bromo-5-nitro-3-(methoxycarbonyl)benzoic acid.

Mechanism of Action in Chemical Transformations

The chemical transformations of this compound proceed through well-established reaction mechanisms.

Palladium-Catalyzed Cross-Coupling : The Suzuki-Miyaura coupling follows a catalytic cycle involving a palladium complex. youtube.com The cycle typically begins with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation , where the organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. The final step is reductive elimination , where the two organic groups on the palladium complex couple to form the new C-C bond, regenerating the palladium(0) catalyst which re-enters the cycle. youtube.comyoutube.com

Electrophilic Aromatic Substitution : The mechanism for reactions like nitration or halogenation involves a two-step process. libretexts.org In the first, rate-determining step, the electrophile (e.g., NO₂⁺) attacks the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the second, fast step, a base (e.g., HSO₄⁻) removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

Table of Compounds

Table 3: List of Chemical Compounds Mentioned
Compound Name
This compound
(4-bromo-3-(hydroxymethyl)phenyl)methanol
Methyl 4-bromo-3-(hydroxymethyl)benzoate
Lithium aluminum hydride
Sodium borohydride
Tetrahydrofuran
Potassium cyanide
Ammonia
Phenylboronic acid
Tetrakis(triphenylphosphine)palladium(0)
Sodium carbonate
Potassium carbonate
Cesium carbonate
4-bromo-3-nitrobenzoic acid
4-bromo-5-nitro-3-(methoxycarbonyl)benzoic acid

Derivatization Strategies for Analog Synthesis

This compound is a versatile building block in organic synthesis, offering multiple reactive sites for structural modification. The presence of a carboxylic acid, a methyl ester, and an aryl bromide allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of diverse analogs. These modifications can be selectively performed at each functional group to generate a library of compounds with varied physicochemical and biological properties.

Modification at the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for derivatization, readily undergoing reactions such as esterification and amidation to produce a range of esters and amides.

Esterification: The carboxylic acid can be converted to various esters by reaction with different alcohols under acidic conditions or by using coupling agents. This modification is often employed to enhance lipophilicity and modulate the pharmacokinetic profile of the resulting analogs.

Amidation: The formation of amides from the carboxylic acid group is a common strategy to introduce diverse structural motifs. Reaction with a wide array of primary and secondary amines, facilitated by peptide coupling reagents, yields the corresponding carboxamides. This allows for the incorporation of various functional groups and the exploration of different hydrogen bonding interactions.

ReagentProductReaction ConditionsReference
Various AlcoholsCorresponding EstersAcid catalysis (e.g., H₂SO₄), heatGeneral Knowledge
Various AminesCorresponding AmidesCoupling agents (e.g., DCC, EDC), baseGeneral Knowledge

Modification at the Methoxycarbonyl Group

The methoxycarbonyl group provides another handle for structural diversification, primarily through hydrolysis followed by subsequent modifications of the resulting carboxylic acid.

Hydrolysis: Selective hydrolysis of the methyl ester can be achieved under basic conditions, typically using a mild base to avoid concurrent reaction at the carboxylic acid. This unmasks a second carboxylic acid group, which can then be subjected to the same derivatization strategies as the original carboxylic acid, such as esterification or amidation, to introduce different substituents.

ReagentProductReaction ConditionsReference
Base (e.g., NaOH, LiOH)4-Bromo-1,3-benzenedicarboxylic acidAqueous or alcoholic solventGeneral Knowledge

Following hydrolysis, the newly formed carboxylic acid can be converted into a variety of esters or amides, providing access to a broader range of di-substituted analogs.

Modification at the Aryl Bromide Position

The aryl bromide functionality is a key site for introducing structural complexity through various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a powerful tool for forming biaryl structures, which are prevalent in many biologically active molecules. A wide range of aryl, heteroaryl, and alkyl boronic acids can be utilized to synthesize a diverse library of analogs.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst and an amine base. It is an efficient method for introducing alkynyl moieties, which can serve as handles for further transformations or as key structural elements themselves.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. It is a versatile method for synthesizing a wide variety of aniline (B41778) derivatives. The reaction conditions can be tuned to accommodate a broad scope of amine coupling partners, including anilines, alkylamines, and heterocycles.

Reaction TypeCoupling PartnerCatalyst/ReagentsProduct Type
Suzuki-MiyauraBoronic acids/estersPd catalyst, baseBiaryls
SonogashiraTerminal alkynesPd catalyst, Cu(I) co-catalyst, baseAryl alkynes
Buchwald-HartwigAminesPd catalyst, base, ligandAryl amines

Introduction of Additional Substituents on the Aromatic Ring

The aromatic ring of this compound can also be a target for the introduction of new substituents through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (bromo, carboxylic acid, and methoxycarbonyl) will influence the position of the incoming electrophile.

Nitration: Under carefully controlled conditions, nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The electron-withdrawing nature of the carboxylic acid and methoxycarbonyl groups, along with the ortho,para-directing effect of the bromine atom, will dictate the regioselectivity of this reaction, likely directing the nitro group to the position ortho to the bromine.

Halogenation: Further halogenation of the aromatic ring can be accomplished using appropriate halogenating agents and a Lewis acid catalyst. Similar to nitration, the position of the new halogen will be influenced by the directing effects of the existing substituents.

Reaction TypeReagentsPotential Product
NitrationHNO₃, H₂SO₄Nitro-substituted derivative
HalogenationX₂ (e.g., Br₂, Cl₂), Lewis AcidDihalo-substituted derivative

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectral Analysis

To fulfill the request, primary scientific literature reporting these specific experimental results would be required. Such a source could not be identified.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

A comprehensive search of scientific literature and chemical databases did not yield any specific, experimentally determined FTIR spectra for 4-Bromo-3-(methoxycarbonyl)benzoic acid. Therefore, a detailed analysis of its vibrational modes based on published research findings is not possible at this time.

However, based on the known functional groups in the molecule—a carboxylic acid, a methyl ester, a substituted benzene (B151609) ring, and a carbon-bromine bond—one can anticipate the characteristic absorption bands. Typically, the FTIR spectrum would be expected to show:

A broad O-H stretching band from the carboxylic acid group, usually in the region of 3300-2500 cm⁻¹.

A strong C=O stretching band for the carboxylic acid, typically around 1710-1680 cm⁻¹.

A strong C=O stretching band for the methyl ester, usually appearing at a higher frequency than the acid, around 1750-1730 cm⁻¹.

C-O stretching bands for both the acid and ester groups in the 1300-1000 cm⁻¹ region.

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

A C-Br stretching vibration, which would appear in the fingerprint region, typically below 600 cm⁻¹.

Without experimental data, these remain expected ranges and not a definitive analysis for this specific compound.

Similar to FTIR, no specific experimental Raman spectra for this compound could be located in the surveyed scientific literature. Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations.

For this molecule, one would expect to observe:

Strong signals from the aromatic ring vibrations.

Vibrations corresponding to the C=O bonds of the carboxylic acid and ester functionalities.

The C-Br stretching mode.

A detailed assignment of Raman shifts is not feasible without published experimental or theoretical studies performed directly on this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and carbonyl groups.

An extensive search for experimental UV-Vis absorption data for this compound in various solvents did not yield any specific results. Aromatic compounds like this typically exhibit absorption maxima (λmax) in the ultraviolet region, resulting from π→π* transitions of the benzene ring. The presence of the carboxyl, methoxycarbonyl, and bromo substituents would be expected to influence the position and intensity of these absorption bands. However, without experimental data, a precise determination of its absorption characteristics cannot be provided.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern upon ionization.

While detailed experimental studies on the fragmentation pattern of this compound are not available in the reviewed literature, predicted mass spectrometry data have been calculated. The PubChem database provides predicted m/z values for various adducts of the molecule, which are useful for identifying the parent ion in a mass spectrum. nist.gov

The expected fragmentation would likely involve initial loss of small, stable groups. Common fragmentation pathways for benzoic acid derivatives include the loss of the hydroxyl group (-OH) from the carboxylic acid, loss of the methoxy (B1213986) group (-OCH₃) from the ester, or loss of the entire methoxycarbonyl group (-COOCH₃). The bromine atom's isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in characteristic M+2 peaks for bromine-containing fragments.

The table below presents the predicted m/z values for several possible adducts of this compound.

Adduct TypePredicted m/z
[M+H]⁺258.96004
[M+Na]⁺280.94198
[M-H]⁻256.94548
[M+NH₄]⁺275.98658
[M+K]⁺296.91592
[M+H-H₂O]⁺240.95002
[M]⁺257.95221
Data sourced from PubChem and are computationally predicted. nist.gov

Computational and Theoretical Investigations of 4 Bromo 3 Methoxycarbonyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. These methods solve the Schrödinger equation (or approximations of it) for a given molecule to determine its electronic structure and other properties.

Density Functional Theory (DFT) Studies on Molecular Geometry OptimizationDensity Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules.semanticscholar.orgInstead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations significantly without a major loss of accuracy.

Molecular geometry optimization is a process where the arrangement of atoms in a molecule is computationally adjusted to find the configuration with the lowest possible energy. This lowest-energy structure, or ground state geometry, represents the most stable arrangement of the atoms. For 4-Bromo-3-(methoxycarbonyl)benzoic acid, this process would involve calculating the forces on each atom and iteratively moving them until these forces become negligible, resulting in a stable, optimized 3D structure. semanticscholar.org The resulting data would include precise bond lengths, bond angles, and dihedral angles for the molecule.

Basis Set Selection and Functional Application (e.g., B3LYP/6-311++G(d,p))The accuracy of DFT calculations depends heavily on the choice of two key components: the functional and the basis set.

Functional: The functional is a mathematical expression that relates the electron density to the energy of the system. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular "hybrid" functional that combines aspects of exact Hartree-Fock theory with other approximations. semanticscholar.orgresearchgate.net It is known for providing a good balance between accuracy and computational cost for a wide range of organic molecules.

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a sophisticated and flexible choice often used for obtaining reliable results. semanticscholar.orgbanglajol.info

6-311G: This part indicates that the core electrons are described by 6 functions, while the valence electrons are described by three sets of functions (a "triple-split valence" basis set), allowing for more flexibility in describing chemical bonds.

++: The two plus signs indicate the addition of "diffuse functions" for both heavy atoms and hydrogen atoms. These functions are important for describing electrons that are far from the nucleus, which is crucial for anions and systems with weak interactions.

(d,p): These are "polarization functions" added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). They allow the shape of the atomic orbitals to be distorted, which is essential for accurately describing chemical bonding and intermolecular interactions.

The combination of the B3LYP functional with the 6-311++G(d,p) basis set is a high-level approach expected to yield accurate predictions for the geometry and electronic properties of this compound. semanticscholar.orgresearchgate.netbanglajol.info

Electronic Structure Analysis

Once the molecular geometry is optimized, various analyses can be performed to understand the molecule's electronic characteristics, reactivity, and intermolecular interaction sites.

Molecular Electrostatic Potential (MEP) MappingA Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule.researchgate.netIt is plotted on the surface of the molecule's electron density. Different colors are used to represent different values of the electrostatic potential:

Red: Indicates regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen. researchgate.net

Blue: Indicates regions of positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms, especially those bonded to electronegative atoms. researchgate.net

Green/Yellow: Represents regions of neutral or near-zero potential.

For this compound, an MEP map would highlight the electronegative oxygen atoms of the carboxylic acid and methoxycarbonyl groups in red, indicating sites for electrophilic interaction. The hydrogen atom of the carboxylic acid would likely appear deep blue, indicating a site for nucleophilic interaction or hydrogen bonding. semanticscholar.org

Reactivity Descriptors and Global Chemical Reactivity

Global reactivity descriptors derived from conceptual Density Functional Theory (DFT) are crucial for understanding the chemical behavior of a molecule. These descriptors provide insight into the stability, reactivity, and the nature of its interactions with other chemical species.

Ionization Energy and Electron Affinity

Ionization Energy (IE) and Electron Affinity (EA) are fundamental quantum chemical parameters that quantify the energy required to remove an electron and the energy released upon gaining an electron, respectively. They are formally calculated from the energies of the neutral molecule (E(N)), the cation (E(N-1)), and the anion (E(N+1)).

Ionization Energy (IE) = E(N-1) - E(N)

Electron Affinity (EA) = E(N) - E(N+1)

Within the framework of Koopmans' theorem, these values can be approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO):

IE ≈ -EHOMO

EA ≈ -ELUMO

A comprehensive study would present these values, indicating the molecule's resistance to oxidation and its capacity to accept an electron.

Table 1: Hypothetical Ionization Energy and Electron Affinity Data

Parameter Formula Calculated Value (eV)
Ionization Energy (IE) -EHOMO Data not available

Chemical Hardness and Softness

Chemical hardness (η) and softness (S) are measures of a molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, indicating high stability and low reactivity. Soft molecules have a small HOMO-LUMO gap, suggesting higher reactivity.

Chemical Hardness (η) = (IE - EA) / 2 ≈ (ELUMO - EHOMO) / 2

Chemical Softness (S) = 1 / η

These values are critical for predicting the behavior of the molecule in chemical reactions, particularly in the context of Hard and Soft Acids and Bases (HSAB) theory.

Table 2: Hypothetical Global Reactivity Descriptor Data

Parameter Formula Calculated Value (eV)
Chemical Hardness (η) (IE - EA) / 2 Data not available

Electrophilicity Index and Fukui Functions

The electrophilicity index (ω) quantifies the ability of a species to accept electrons, acting as a measure of its electrophilic character. It is calculated from the electronic chemical potential (μ) and chemical hardness (η).

Electronic Chemical Potential (μ) = -(IE + EA) / 2

Electrophilicity Index (ω) = μ² / (2η)

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions describe the change in electron density at a specific point when the total number of electrons in the system changes. A detailed computational analysis would involve calculating and visualizing these functions to pinpoint the atoms most susceptible to attack.

Spectroscopic Property Prediction and Validation

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can then be used to validate and interpret experimental data.

Computational Vibrational Spectra (IR, Raman)

Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies of a molecule. These frequencies correspond to specific bond stretches, bends, and torsions. The calculated infrared (IR) and Raman spectra provide a detailed fingerprint of the molecule. Comparing these predicted spectra with experimental data helps confirm the molecular structure and assign vibrational modes to specific functional groups. A thorough study would present a table of calculated frequencies and their corresponding vibrational mode assignments.

Table 3: Hypothetical Calculated Vibrational Frequencies and Assignments

Calculated Frequency (cm⁻¹) Vibrational Mode Assignment
Data not available C=O stretch (ester)
Data not available C=O stretch (acid)
Data not available O-H stretch
Data not available Aromatic C-H stretch

Computational UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is commonly employed to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the absorption wavelength (λmax), excitation energies, and oscillator strengths, can be used to understand the electronic structure and interpret experimental UV-Vis spectra.

Table 4: Hypothetical Calculated UV-Vis Spectral Data

Transition Wavelength (λmax, nm) Excitation Energy (eV) Oscillator Strength (f)
Data not available Data not available Data not available Data not available

Non-Linear Optical (NLO) Properties

Theoretical studies predicting the non-linear optical properties of materials are crucial for the development of new photonic and optoelectronic technologies. These investigations typically involve quantum chemical calculations to determine how a molecule's electron cloud responds to an external electric field.

Calculations of the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) are fundamental to assessing a molecule's potential for NLO applications. The dipole moment provides insight into the charge distribution, while polarizability and hyperpolarizability quantify the linear and non-linear response to an applied electric field, respectively.

Despite the importance of these parameters, specific calculated values for this compound have not been reported in the surveyed literature. Therefore, a data table for these properties cannot be generated at this time.

Solvent Effects Modeling (e.g., Polarizable Continuum Model (PCM))

The environment, particularly the solvent, can significantly influence the electronic and optical properties of a molecule. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects by representing the solvent as a continuous dielectric medium. This model allows for the calculation of properties in different solvent environments, providing a more realistic prediction of a molecule's behavior in solution.

However, studies employing the PCM or similar solvent effect models specifically for this compound are not present in the available scientific literature. Consequently, there is no data on how the polarity of a solvent might affect the NLO properties or other electronic characteristics of this particular compound.

Applications in Advanced Organic Synthesis and Materials Science

A Versatile Building Block for Complex Small Molecules

The strategic positioning of its functional groups makes 4-Bromo-3-(methoxycarbonyl)benzoic acid a valuable precursor for a variety of complex small molecules. The carboxylic acid and methyl ester groups provide sites for amide bond formation, esterification, and other modifications, while the bromo group is amenable to a wide range of cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

While direct applications of this compound in marketed drugs are not extensively documented, its structural motifs are present in various pharmacologically active compounds. Bromo-benzoic acid derivatives are recognized as important intermediates in the synthesis of a wide array of therapeutic agents. The presence of the bromine atom allows for the introduction of diverse functionalities through cross-coupling reactions, a common strategy in medicinal chemistry to explore structure-activity relationships and optimize drug candidates. The carboxylic acid and ester moieties can be readily converted to amides, which are prevalent in many drug molecules, or can participate in forming other key pharmacophores.

Intermediate for Agrochemicals

In the field of agriculture, benzoic acid derivatives have a history of use in the development of pesticides and herbicides. While specific data on this compound is limited, a closely related compound, 3-bromo-4-methoxybenzoic acid, has been investigated for its agrochemical biological activity. A Chinese patent discloses a preparation method for this compound and highlights its inhibitory effects on pathogenic fungi, such as those causing apple rot and grape white rot, as well as its potential as a weed control agent and plant growth regulator. This suggests that the structural class of bromo-methoxybenzoic acids, to which this compound belongs, holds promise for the development of new agrochemicals.

Component in Material Science Research

The unique molecular architecture of this compound also lends itself to applications in materials science.

Polymers: Carboxylic acid-functionalized molecules are utilized in the synthesis of functional polymers. For instance, they can be incorporated into polymer chains to introduce specific properties or serve as points for further modification and cross-linking.

Dyes: The core structure of this compound can serve as a scaffold for the synthesis of novel dyes. The bromo-substituent, in particular, can be a precursor for introducing chromophoric groups that impart color. Research into bromo-containing cellulosic dyes has demonstrated their potential for coloring various fabrics.

Liquid Crystals: Benzoic acid derivatives are fundamental building blocks in the design of liquid crystals. The rigid core of the benzene (B151609) ring, combined with the potential for introducing long alkyl chains via the functional groups, can lead to the formation of mesophases, which are the basis of liquid crystal technologies. Research has shown that derivatives of 3- and 4-n-alkanoyloxy benzoic acids can form liquid crystalline structures.

Development of Novel Chemical Entities

Beyond its role as a general building block, this compound and its derivatives are implicated in the synthesis of highly specific and novel chemical entities with targeted biological activities.

Synthesis of Retinoid-X-Receptor (RXR) Selective Agonist Analogs

Halogenated benzoic acids are key components in the synthesis of analogs of bexarotene, a Retinoid-X-Receptor (RXR) selective agonist. These agonists are crucial in regulating gene transcription, proliferation, and differentiation. The substitution of a halogen atom on the benzoic acid ring has been shown to influence the binding and activation of RXR. While not explicitly mentioning this compound, the research in this area highlights the importance of the halogenated benzoic acid scaffold in developing new RXR agonists with potentially improved therapeutic profiles.

Role in the Preparation of SGLT2 Inhibitors (as key intermediates)

A structurally similar compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been identified as a key intermediate in the synthesis of a promising class of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. thieme-connect.comgoogle.com These inhibitors are a newer class of drugs for the treatment of type 2 diabetes. The synthesis of these complex molecules often involves multi-step processes where the bromo- and methoxycarbonyl-substituted benzoic acid core provides the necessary chemical handles for constructing the final drug substance. The development of practical, industrial-scale syntheses for these intermediates is a critical aspect of drug manufacturing. thieme-connect.com

Below is an interactive data table summarizing the applications of this compound and related compounds.

Application AreaSpecific UseCompound Mentioned
Pharmacology Precursor for pharmacologically relevant scaffoldsBromo-benzoic acid derivatives
Synthesis of RXR selective agonist analogsHalogenated benzoic acids
Intermediate for SGLT2 inhibitors5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
Agrochemicals Pesticide and herbicide development3-bromo-4-methoxybenzoic acid
Materials Science Synthesis of functional polymersCarboxylic acid-functionalized molecules
Precursor for dye moleculesBromo-containing cellulosic dyes
Building block for liquid crystals3- and 4-n-alkanoyloxy benzoic acids

Formation of Supramolecular Assemblies (e.g., hydrogelators)

While specific studies detailing the use of this compound as a primary hydrogelator are not extensively documented in publicly available literature, its molecular architecture provides a strong basis for its potential role in the formation of supramolecular assemblies. The principles of molecular self-assembly suggest that its distinct functional groups can engage in various non-covalent interactions, which are the cornerstone of constructing larger, ordered structures like gels and liquid crystals.

The key structural features of this compound that enable supramolecular assembly are:

Carboxylic Acid Group: This is a powerful functional group for forming robust hydrogen bonds. Carboxylic acids are well-known to form predictable head-to-head dimers, a fundamental interaction in many self-assembled systems.

Aromatic Ring: The benzene ring can participate in π-π stacking interactions, where parallel rings align to create a more stable, extended structure.

Bromine Atom: The bromine substituent can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules. Halogen bonding is an increasingly recognized tool in crystal engineering and supramolecular chemistry for directing assembly.

Methoxycarbonyl Group: This ester group can participate in dipole-dipole interactions and can also act as a hydrogen bond acceptor.

The interplay of these interactions—primarily hydrogen bonding from the carboxylic acid and π-π stacking from the aromatic core—could lead to the formation of one-dimensional fibrous networks. In the presence of a suitable solvent, typically water for hydrogels, these fibers can entangle and immobilize the solvent molecules, resulting in the formation of a gel. The specific properties of such a potential hydrogel would be dictated by the strength and directionality of these intermolecular forces.

Structure-Property Relationships in Synthetic Applications

Influence of Bromine and Methoxycarbonyl Substituents on Reactivity and Selectivity

The reactivity and selectivity of this compound in synthetic applications are profoundly influenced by the electronic properties of its substituents: the bromine atom and the methoxycarbonyl group. Both groups are electron-withdrawing, which significantly impacts the characteristics of the benzoic acid moiety.

Electronic Effects of Substituents:

Methoxycarbonyl Group (-COOCH₃): This group is strongly electron-withdrawing through both inductive (-I) and resonance (-R) effects. It deactivates the benzene ring towards electrophilic aromatic substitution, making such reactions slower than on unsubstituted benzene. Because it is a meta-directing group, it will direct incoming electrophiles to the positions meta to itself (positions 1 and 5).

Bromine Atom (-Br): As a halogen, bromine is also electron-withdrawing via its inductive effect (-I), which deactivates the ring. However, it is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance (+R), which stabilizes the intermediate carbocation during electrophilic substitution at these positions.

The electron-withdrawing nature of both groups also increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. By pulling electron density away from the carboxylate group, they stabilize the conjugate base (benzoate anion), thereby facilitating the donation of a proton.

Table 1: Summary of Substituent Effects on the Aromatic Ring

SubstituentPositionInductive EffectResonance EffectOverall Effect on RingDirecting Influence
Methoxycarbonyl3Electron-withdrawing (-I)Electron-withdrawing (-R)DeactivatingMeta
Bromine4Electron-withdrawing (-I)Electron-donating (+R)DeactivatingOrtho, Para

Steric and Electronic Effects in Reaction Pathways

In addition to the electronic effects that modulate the general reactivity of the molecule, steric factors play a crucial role in dictating specific reaction pathways and the stability of intermediates.

The Ortho Effect:

A prominent phenomenon in this molecule is the "ortho effect," which arises from the methoxycarbonyl group being positioned ortho to the carboxylic acid. wikipedia.orgvedantu.com This effect is a combination of steric and electronic factors. The steric hindrance caused by the proximity of the methoxycarbonyl group forces the carboxylic acid group to twist out of the plane of the benzene ring. vedantu.comquora.com

This twisting has a significant consequence: it inhibits the resonance between the carboxyl group and the aromatic ring. wikipedia.orgquora.com In a typical benzoic acid, this resonance contributes to the stability of the acid form. By disrupting this resonance, the ortho substituent destabilizes the acid form relative to its conjugate base (the carboxylate anion). In the carboxylate anion, the negative charge is localized on the two oxygen atoms and does not participate in resonance with the ring, so the steric inhibition of resonance has less of an impact on its stability. The net result is a significant increase in the acidity of the carboxylic acid. khanacademy.orgquora.com This makes ortho-substituted benzoic acids, like this compound, stronger acids than their meta and para isomers, regardless of the electronic nature of the ortho substituent. wikipedia.orgvedantu.com

Steric Hindrance in Reactions:

The steric bulk of both the methoxycarbonyl group and the bromine atom can also influence the selectivity of reactions involving the carboxylic acid group (e.g., esterification or amidation) by hindering the approach of bulky reagents. Similarly, in reactions where the bromine atom is targeted, such as in cross-coupling reactions, the adjacent methoxycarbonyl group can sterically influence the approach of the catalyst and coupling partner, potentially affecting reaction rates and yields.

Table 2: Impact of the Ortho Effect

PhenomenonCauseConsequenceImpact on Acidity
Steric Inhibition of Resonance (SIR)The methoxycarbonyl group at the ortho position sterically hinders the coplanarity of the -COOH group with the benzene ring.The carboxyl group is forced to twist out of the plane of the aromatic ring.Increases acidity by destabilizing the acid form relative to the carboxylate anion.
Intramolecular InteractionsPotential for intramolecular hydrogen bonding or other through-space interactions.Can stabilize the conjugate base.Further increases acidity.

Future Research Directions and Unexplored Potential

Development of Greener Synthetic Routes and Sustainable Methodologies

Current synthetic methodologies for benzoic acid derivatives often rely on traditional chemical processes that may involve harsh conditions or generate significant waste. chemistryjournals.netresearchgate.net Future research will likely focus on developing more environmentally benign and sustainable routes to 4-Bromo-3-(methoxycarbonyl)benzoic acid and related compounds.

Key areas for exploration include:

Biocatalysis and Biosynthesis : Utilizing enzymes or engineered microorganisms could offer a green alternative to conventional chemical synthesis. mdpi.com The production of aminobenzoic acids through microbial processes suggests that biosynthetic pathways could be engineered for more complex derivatives. mdpi.com

Alternative Solvents : Moving away from hazardous organic solvents towards greener alternatives like water or ionic liquids can significantly reduce the environmental impact of synthesis. chemistryjournals.netrsc.org Research into solvent-free reactions, perhaps employing techniques like sonication, also presents a promising avenue. ijisrt.com

Renewable Feedstocks : Investigating the synthesis of benzoic acid derivatives from renewable resources, such as lignin, could provide a sustainable alternative to petroleum-based starting materials. rsc.org

Energy-Efficient Methods : The application of microwave-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net

A comparative table of potential green synthesis strategies is presented below.

StrategyPrinciplePotential Advantage
Biocatalysis Use of enzymes or whole organismsHigh selectivity, mild reaction conditions, biodegradable catalysts.
Water as Solvent Replacement of volatile organic compoundsReduced toxicity and environmental pollution, enhanced safety. rsc.org
Microwave Synthesis Use of microwave irradiation for heatingRapid reaction rates, increased yields, lower energy consumption. chemistryjournals.net
Solvent-Free Reactions Reactants are used neat, possibly with a catalystReduced waste, simplified purification, increased reaction concentration. ijisrt.comresearchgate.net

Exploration of Novel Catalytic Transformations and Reaction Systems

The bromine atom on the aromatic ring of this compound is a prime functional group for a variety of catalytic cross-coupling reactions. Future research should focus on exploring novel catalytic systems to expand the synthetic utility of this compound. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are well-established for aryl bromides and could be optimized for this specific substrate to create diverse molecular architectures. researchgate.net

Furthermore, investigating the use of more abundant and less toxic metal catalysts, such as iron, copper, or nickel, would align with the principles of green chemistry. researchgate.net The development of reusable catalyst systems, potentially immobilized on solid supports, could also enhance the sustainability and cost-effectiveness of these transformations. researchgate.net

Advanced Computational Modeling for Predictive Synthesis and Property Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. Density Functional Theory (DFT) calculations can be employed to study the structural, electronic, and spectroscopic properties of this compound. researchgate.netbanglajol.info

Future computational studies could focus on:

Reactivity Prediction : Calculating parameters such as Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) can help predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. researchgate.netresearchgate.net

Property Design : In silico methods can be used to predict the properties of novel derivatives synthesized from this scaffold. This is particularly valuable in drug discovery for predicting absorption, distribution, metabolism, and excretion (ADME) properties, as well as binding affinity to biological targets. sci-hub.se

Spectroscopic Analysis : Theoretical calculations can aid in the interpretation of experimental spectra (e.g., IR, NMR), confirming the structure of newly synthesized compounds. researchgate.netajchem-b.com

A study on the similar compound 4-Bromo-3-(methoxymethoxy)benzoic acid has already demonstrated the utility of DFT in determining molecular parameters and predicting reactivity, providing a strong foundation for future work on this compound. researchgate.netbanglajol.info

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, better heat and mass transfer, enhanced reproducibility, and easier scalability. nih.goveuropa.eu The synthesis of this compound and its subsequent transformations are well-suited for integration into flow chemistry platforms.

Key benefits include:

Enhanced Safety : Flow reactors can handle highly exothermic or hazardous reactions with greater control, minimizing the risk of thermal runaways. europa.eu

Increased Efficiency : The precise control over reaction parameters in a flow system often leads to higher yields and purities. polimi.it

Automation : Coupling flow reactors with automated robotic systems can enable high-throughput synthesis and optimization of reaction conditions, accelerating the discovery of new derivatives and processes. nih.gov

Multi-step syntheses, which are often required for complex molecules, can be streamlined in sequential flow processes, eliminating the need for isolation and purification of intermediates. uc.pt

Investigation of this compound as a Scaffold for Rational Design of New Chemical Tools and Materials

The trifunctional nature of this compound makes it a highly valuable scaffold for the rational design of new molecules with specific functions. Each functional group—the carboxylic acid, the methyl ester, and the bromine atom—can be selectively modified to generate a library of diverse compounds.

Medicinal Chemistry : Benzoic acid derivatives are a cornerstone of drug discovery, with applications as enzyme inhibitors and other therapeutic agents. nih.govnih.govresearchgate.netpreprints.org The scaffold can be elaborated through amide bond formation at the carboxylic acid, hydrolysis or transesterification of the ester, and cross-coupling reactions at the bromine atom. This versatility allows for the systematic exploration of structure-activity relationships (SAR) in the search for new drug candidates. For example, derivatives of 4-bromobenzamide (B181206) have been investigated as potent FGFR1 inhibitors for cancer therapy. nih.gov

Materials Science : The rigid aromatic core and multiple functionalization points make this compound an interesting building block for the synthesis of polymers, metal-organic frameworks (MOFs), and other advanced materials. The properties of these materials could be fine-tuned by carefully selecting the reactions used to modify the scaffold.

The strategic use of this compound as a starting point allows for a "building block" approach in medicinal and materials chemistry, enabling the rational design and synthesis of novel functional molecules.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-3-(methoxycarbonyl)benzoic acid, and what analytical methods confirm its purity?

The synthesis typically involves nucleophilic substitution reactions. For example, 4-bromobenzoic acid derivatives can react with methoxycarbonyl groups under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures . Purification methods include recrystallization or column chromatography. Analytical validation employs thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for purity assessment .

Q. Which spectroscopic techniques are effective for characterizing this compound?

Key techniques include:

  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O stretch of the methoxycarbonyl group at ~1700 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals aromatic proton environments (e.g., deshielded protons near bromine), while ¹³C NMR confirms carbonyl and quaternary carbon signals .
  • Mass spectrometry (MS) : Validates molecular weight via parent ion peaks .

Q. What solvent systems optimize nucleophilic substitution reactions involving this compound?

Polar aprotic solvents (e.g., DMF, dichloromethane) stabilize ionic intermediates and enhance reaction kinetics. Solvent polarity influences transition-state stabilization, with DMF often preferred for its high dielectric constant .

Q. How should this compound be stored to prevent degradation?

Store under refrigeration (2–8°C) in airtight containers with desiccants. Stability is verified via periodic TLC/HPLC analysis to detect decomposition products (e.g., hydrolysis of the ester group) .

Advanced Research Questions

Q. How does density functional theory (DFT) predict the reactivity of this compound?

DFT studies (e.g., B3LYP/6-311++G(d,p)) calculate reactivity descriptors:

  • HOMO-LUMO gap : A narrow gap (~4.46 eV) suggests higher reactivity .
  • Fukui functions : Identify electrophilic/nucleophilic attack sites (e.g., bromine as a leaving group, methoxycarbonyl as an electron-withdrawing director) .
  • Solvent effects : Polarizable continuum models (PCM) adjust reactivity parameters in solution, showing solvation reduces electrophilicity .

Q. What strategies mitigate impurities during scale-up for SGLT2 inhibitor synthesis?

Critical impurities (e.g., dibromide byproducts) are minimized by:

  • Controlled bromination : Use stoichiometric N-bromosuccinimide (NBS) in THF at 0°C .
  • Chromatographic purification : Gradient elution in column chromatography isolates the target compound .
  • Process analytics : LC-MS monitors impurity profiles during diazotization and esterification steps .

Q. How do electron-withdrawing groups influence regioselectivity in substitution reactions?

The methoxycarbonyl group at the 3-position deactivates the aromatic ring, directing electrophilic substitution to the 4- and 6-positions. DFT-derived Fukui indices correlate with experimental observations of bromine displacement at the 4-position .

Q. How can computational and crystallographic data discrepancies be resolved for derivatives?

Discrepancies in bond angles/lengths arise from basis set limitations or solvation neglect. Strategies include:

  • Basis set augmentation : Use def2-TZVP for better accuracy.
  • Solvent corrections : Apply explicit solvent models in DFT .
  • Validation : Cross-check with SHELX-refined crystallographic data .

Q. What role does vibrational analysis play in understanding non-linear optical (NLO) properties?

Vibrational modes (e.g., C-Br stretch at ~560 cm⁻¹) inform hyperpolarizability calculations. High dipole moment and polarizability values from DFT suggest potential NLO applications .

Q. How do condensed Fukui functions rationalize reactivity in cross-coupling reactions?

Fukui indices (ƒ⁺ for electrophilic sites, ƒ⁻ for nucleophilic sites) predict Suzuki coupling at the bromine position. Solvent effects (e.g., DMF vs. water) modulate electron density, altering reaction pathways .

Notes

  • Advanced questions emphasize methodological rigor, while basic questions focus on foundational techniques.
  • Computational and experimental data integration is critical for resolving contradictions .

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